4-Chloro-6-(difluoromethyl)pyrimidine
Overview
Description
“4-Chloro-6-(difluoromethyl)pyrimidine” is a chemical compound with the CAS Number: 1261737-05-6 . It has a molecular weight of 164.54 . The compound is liquid in its physical form .
Synthesis Analysis
While specific synthesis methods for “4-Chloro-6-(difluoromethyl)pyrimidine” were not found, pyrimidinamine derivatives, which include similar compounds, have been synthesized using various methods . For instance, one method involves a simultaneous vapor-phase reaction .
Molecular Structure Analysis
The IUPAC Name for this compound is 4-chloro-6-(difluoromethyl)pyrimidine . The InChI Code for this compound is 1S/C5H3ClF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H .
Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-(difluoromethyl)pyrimidine” were not found, pyrimidinamine derivatives, which include similar compounds, have been used in various chemical reactions . For instance, they have been used in the protection of crops from pests .
Physical And Chemical Properties Analysis
“4-Chloro-6-(difluoromethyl)pyrimidine” is a liquid . It has a molecular weight of 164.54 .
Scientific Research Applications
Synthesis and Chemical Reactions
- Chlorination of specific pyrimidine derivatives leads to the formation of chlorinated pyrimidine diones, a process confirmed by NMR spectroscopy and X-ray structural analysis (Gudz et al., 2013).
- Synthesis of 4-Chloro-6-substituted phenyl pyrimidines, a core structure in several enzyme inhibitors, has been achieved without special catalysts, indicating a straightforward approach to synthesizing these compounds (Németh et al., 2010).
- In a study on tritiation of pyrimidines, 4-chloro-6-hydroxypyrimidine was one of the derivatives used to explore the reactions with tritiated water (Măntescu et al., 1965).
Applications in Optics and Electronics
- A study on thiopyrimidine derivatives highlighted their potential applications in nonlinear optics (NLO), with pyrimidine derivatives showing promise in medicine and NLO fields. This suggests that 4-Chloro-6-(difluoromethyl)pyrimidine could have similar applicability (Hussain et al., 2020).
Biological and Pharmaceutical Research
- Photolyase enzymes, which repair UV-induced DNA damage, use pyrimidine derivatives as substrates, indicating the significance of compounds like 4-Chloro-6-(difluoromethyl)pyrimidine in biological systems (Kim et al., 1994).
- The preparation of 4-chloro-6-substituted phenyl pyrimidine, a key intermediate in several important enzyme inhibitors, demonstrates its relevance in drug development and pharmaceutical research (Németh et al., 2010).
Future Directions
While specific future directions for “4-Chloro-6-(difluoromethyl)pyrimidine” were not found, pyrimidinamine derivatives, which include similar compounds, are expected to have many novel applications discovered in the future . They are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
properties
IUPAC Name |
4-chloro-6-(difluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-4-1-3(5(7)8)9-2-10-4/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHVKKJYBOONJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(difluoromethyl)pyrimidine | |
CAS RN |
1261737-05-6 | |
Record name | 4-chloro-6-(difluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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